molecular formula C9H17NO2 B1487397 10-Azabicyclo[4.3.1]decane-3,4-diol CAS No. 2166813-07-4

10-Azabicyclo[4.3.1]decane-3,4-diol

Cat. No.: B1487397
CAS No.: 2166813-07-4
M. Wt: 171.24 g/mol
InChI Key: JHTJCSRBJFPJTR-UHFFFAOYSA-N
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Description

10-Azabicyclo[4.3.1]decane-3,4-diol is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is part of the azabicyclo family, which is known for its presence in various biologically active alkaloids. The unique structure of this compound makes it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Azabicyclo[4.3.1]decane-3,4-diol typically involves multiple steps starting from simpler organic molecules. One common method includes the nucleophilic addition of an amine to a precursor molecule, followed by protection of the amine group. Subsequent steps may involve photochemical reactions and intramolecular Heck reactions to form the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

10-Azabicyclo[4.3.1]decane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

10-Azabicyclo[4.3.1]decane-3,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Azabicyclo[4.3.1]decane-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in its structure can form hydrogen bonds or ionic interactions with these targets, potentially altering their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Azabicyclo[4.3.1]decane-3,4-diol is unique due to its specific ring structure and the presence of two hydroxyl groups. This gives it distinct chemical properties and potential biological activities that are different from other azabicyclo compounds.

Properties

IUPAC Name

10-azabicyclo[4.3.1]decane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-8-4-6-2-1-3-7(10-6)5-9(8)12/h6-12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTJCSRBJFPJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C(CC(C1)N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Azabicyclo[4.3.1]decane-3,4-diol
Reactant of Route 2
10-Azabicyclo[4.3.1]decane-3,4-diol
Reactant of Route 3
10-Azabicyclo[4.3.1]decane-3,4-diol
Reactant of Route 4
10-Azabicyclo[4.3.1]decane-3,4-diol
Reactant of Route 5
10-Azabicyclo[4.3.1]decane-3,4-diol
Reactant of Route 6
10-Azabicyclo[4.3.1]decane-3,4-diol

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